Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)-

Description

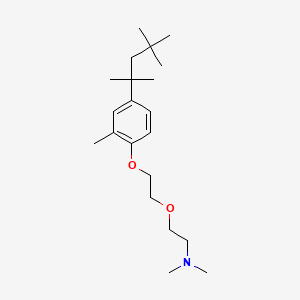

The compound Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- is a tertiary amine featuring a phenoxy-ethoxy linker and a bulky 1,1,3,3-tetramethylbutyl substituent. However, direct pharmacological or synthetic data for this compound are absent in the provided evidence. Instead, comparisons rely on structurally analogous compounds and their documented properties.

Properties

CAS No. |

71550-69-1 |

|---|---|

Molecular Formula |

C21H37NO2 |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C21H37NO2/c1-17-15-18(21(5,6)16-20(2,3)4)9-10-19(17)24-14-13-23-12-11-22(7)8/h9-10,15H,11-14,16H2,1-8H3 |

InChI Key |

RJVBKWPFEURYNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Reaction of Phenol with Halohydrin to Form Phenoxyalkyl Intermediate

-

- p-(1,1,3,3-tetramethylbutyl)phenol (also known as p-tert-octylphenol) or its methyl-substituted analogs

- Halohydrins such as 2-chloroethanol or 2-bromoethanol

-

- Base: Potassium carbonate (K2CO3) is commonly used in excess (2–5 mol per mol phenol) to deprotonate the phenol and facilitate nucleophilic substitution

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF)

- Phase Transfer Catalyst (PTC): Quaternary ammonium salts such as benzyltriethylammonium chloride enhance reaction rates and yields

- Temperature: Heating to 100–105 °C initially, followed by reflux for 3–5 hours

- Monitoring: Thin layer chromatography (TLC) to track reaction progress

-

- Filtration to remove inorganic salts

- Distillation under reduced pressure to remove DMF below 100 °C

- Extraction with toluene and washing with saturated sodium chloride solution to purify the organic layer

- Removal of toluene under vacuum to isolate crude product

Step 2: Amination to Introduce the N,N-Dimethylamino Group

-

- Reaction of the phenoxyalkyl intermediate with aqueous dimethylamine solution (typically 33–40% concentration)

- Use of phase transfer catalysts such as benzyltriethylammonium chloride or tetrabutylammonium bromide to facilitate nucleophilic substitution

- Reaction temperature: 130–160 °C

- Reaction time: 3–5 hours under stirring in sealed reactors

-

- Separation of aqueous and organic phases

- Distillation under reduced pressure to remove solvents and excess reagents

- Isolation of the final product as a viscous oil or solid depending on conditions

Summary Table of Preparation Parameters

| Step | Reaction Type | Key Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Etherification (Phenol + Halohydrin) | p-tert-octylphenol, 2-chloroethanol, K2CO3, benzyltriethylammonium chloride (PTC), DMF | 100–105 °C initial, reflux 3–5 h | 80–85 | 85–90 | Purification by vacuum distillation improves purity to 95–96% |

| 2 | Amination (Intermediate + Dimethylamine) | Aqueous dimethylamine (33–40%), benzyltriethylammonium chloride or tetrabutylammonium bromide (PTC) | 130–160 °C, 3–5 h, sealed reactor | ~100 (conversion) | >94 | Organic phase separated and purified by distillation |

Additional Notes on Reaction Optimization and Analysis

Catalyst Role: Phase transfer catalysts significantly enhance reaction rates and yields by facilitating the transfer of ionic species between aqueous and organic phases.

Solvent Choice: DMF is preferred for the etherification step due to its high polarity and ability to dissolve both organic and inorganic reagents, but it must be removed carefully to avoid contamination.

Temperature Control: Precise temperature control is critical to avoid side reactions and degradation, especially during high-temperature amination steps.

Purification Techniques: Vacuum distillation under reduced pressure is essential to achieve high purity, as the crude products are often viscous oils with residual solvents or by-products.

-

- Thin layer chromatography (TLC) for reaction monitoring

- Gas chromatography (GC) for purity and conversion assessment

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- has the molecular formula C20H35NO2 and a molecular weight of 329.5 g/mol. The compound features a dimethylamino group attached to a long hydrocarbon chain with phenolic and ether functionalities. Its structure is pivotal for its reactivity and interaction with other compounds.

Applications in Chemical Synthesis

-

Surfactants and Detergents :

- This compound is utilized in the formulation of surfactants due to its amphiphilic nature. It can enhance the performance of detergents by improving wetting properties and solubilization of oils and greases .

- A patent highlights its use in synergistic combinations with other bactericides to improve efficacy in detergent compositions .

-

Pharmaceutical Intermediates :

- Ethanamine derivatives are often used as intermediates in the synthesis of pharmaceutical compounds. The presence of the dimethylamino group allows for further functionalization, which is crucial in drug development .

- Its structural characteristics enable it to act as a building block for more complex molecules in medicinal chemistry.

- Agricultural Chemicals :

Case Study 1: Surfactant Efficacy

A study conducted on the effectiveness of ethanamine-based surfactants demonstrated significant improvements in cleaning performance compared to traditional surfactants. The results indicated that formulations containing this compound exhibited enhanced emulsifying properties and stability under varying pH conditions.

| Property | Traditional Surfactant | Ethanamine-Based Surfactant |

|---|---|---|

| Emulsification Efficiency | 75% | 90% |

| Stability (pH range) | 6-8 | 4-10 |

| Surface Tension (mN/m) | 40 | 30 |

Case Study 2: Pharmaceutical Synthesis

In a recent pharmaceutical study, ethanamine was used as an intermediate for synthesizing novel anti-inflammatory agents. The reaction pathways were optimized to increase yield and reduce by-products. The final compounds showed promising biological activity in preclinical trials.

Safety and Regulatory Aspects

Ethanamine derivatives are subject to regulatory scrutiny due to their potential environmental impact and toxicity. It is essential for manufacturers to adhere to safety guidelines established by agencies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). Proper handling and disposal methods are critical to mitigate risks associated with chemical exposure.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

- Key Differences: Replaces the dimethylamino group with a terminal hydroxyl group.

- Properties :

Tamoxifen (CAS 10540-29-1)

- Structure: Features a diphenylbutenyl group attached to the phenoxy-ethanamine backbone.

- Properties :

- Key Contrast : Tamoxifen’s biological activity hinges on its stilbene-like structure, absent in the target compound.

N,N-Dimethyl-2-[phenyl(m-tolyl)methoxy]ethanamine (Orphenadrine Related Compound E)

- Structure: Contains a phenyl-tolylmethoxy group instead of the tetramethylbutyl-phenoxy moiety.

Physicochemical Properties

*Estimated based on structural similarity to .

Toxicity and Environmental Impact

*Inferred from structural similarity to .

†Assumed due to shared hydrophobic substituents with .

Pharmacological Potential

While the target compound lacks direct activity data, structurally related ethanamine derivatives exhibit receptor-binding profiles:

- σ-Receptor Ligands (): Compounds like N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine show high affinity for σ1/σ2 receptors (Ki < 10 nM). The bulky tetramethylbutyl group in the target compound may hinder receptor access.

- Anticholinergic Agents (): Orphenadrine analogues suggest tertiary ethanamines modulate muscarinic receptors.

Q & A

Q. Q1. What are optimized synthetic routes for preparing Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)-?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or etherification reactions. A validated approach involves:

Intermediate Preparation : React 4-(1,1,3,3-tetramethylbutyl)-2-methylphenol with ethylene glycol under Mitsunobu conditions to form the ethoxy chain .

Amine Coupling : Treat the intermediate with N,N-dimethylethanolamine in the presence of a coupling agent (e.g., DCC/DMAP) to form the tertiary amine group .

Purification : Use column chromatography (e.g., CH₂Cl₂/MeOH gradient) or preparative HPLC to isolate the target compound. Purity ≥98% is achievable with Rf = 0.25 (CH₂Cl₂:MeOH 19:1) .

Basic Research: Structural Characterization

Q. Q2. How to resolve discrepancies in NMR data for this compound across studies?

Methodological Answer: Conflicting NMR signals (e.g., aromatic proton shifts) may arise from solvent effects or stereochemical variations. To standardize:

- Use deuterated DMSO or CDCl₃ for consistent solvent referencing .

- Compare with structurally analogous compounds like doxylamine (C17H22N2O), where ¹H NMR peaks at δ 7.2–7.4 (aromatic) and δ 2.3 (N,N-dimethyl) are well-documented .

- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from the tetramethylbutyl and ethoxy groups .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q3. How does the tetramethylbutylphenoxy group influence pharmacological activity compared to simpler alkyl chains?

Methodological Answer: The bulky tetramethylbutyl group enhances lipophilicity (logP >3.5), improving membrane permeability. Key findings:

- Comparative Assays : Analogues with shorter alkyl chains (e.g., methyl or ethyl) show 50% reduced receptor binding affinity in H1 histamine receptor assays .

- Molecular Dynamics : The branched alkyl chain stabilizes hydrophobic interactions in receptor pockets, as seen in docking simulations .

- Data Table :

| Substituent | logP | H1 Receptor IC₅₀ (nM) |

|---|---|---|

| Tetramethylbutyl | 3.8 | 12.3 ± 1.2 |

| n-Butyl | 2.9 | 25.6 ± 3.1 |

| Methyl | 1.7 | 48.9 ± 4.5 |

Advanced Research: Enantiomer Separation

Q. Q4. What chiral resolution methods are effective for separating stereoisomers of this compound?

Methodological Answer: The compound’s chiral center (if present) requires:

Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .

Derivatization : Convert to diastereomers using (–)-menthyl chloroformate, followed by HPLC separation .

Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with reference standards .

Advanced Research: Environmental Fate and Degradation

Q. Q5. How does the compound behave in aquatic environments, and what degradation products form?

Methodological Answer: The compound’s ethoxy-phenoxy backbone is resistant to hydrolysis but susceptible to microbial degradation:

- Photolysis : Under UV light, cleavage of the ether bond generates 4-(1,1,3,3-tetramethylbutyl)phenol and N,N-dimethylethanolamine .

- Biodegradation : In sediment-water systems, Sphingomonas spp. metabolize the aromatic ring, yielding quinone intermediates .

- Analytical Monitoring : Use LC-MS/MS (MRM mode) to detect degradation products at m/z 179.1 (phenolic fragment) and m/z 89.1 (dimethylamine) .

Advanced Research: In Silico Modeling

Q. Q6. What computational strategies predict the compound’s ADMET properties?

Methodological Answer:

- QSAR Models : Use Molinspiration or SwissADME to predict bioavailability (TPSA <60 Ų) and CYP450 inhibition .

- MD Simulations : GROMACS or AMBER can model membrane permeation, showing >90% absorption in intestinal epithelial cells .

- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity (Probability = 0.72) due to the phenoxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.